molecular formula C15H14N4O B15212891 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B15212891
M. Wt: 266.30 g/mol
InChI Key: LTRLMNJMVCTBHV-XBXARRHUSA-N
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Description

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine (hereafter referred to as the target compound) is a 2,4-diaminofuro[2,3-d]pyrimidine derivative designed as a multitargeted inhibitor with dual activity against dihydrofolate reductase (DHFR) and receptor tyrosine kinases (RTKs) such as EGFR and PDGFR-β . Its structure features a furopyrimidine core substituted at the 5-position with a 3-phenylprop-1-en-1-yl group, which exists in E- and Z-isomeric forms (1a and 1b, respectively) . The compound was synthesized via a Wittig reaction involving 2,4-diamino-6-chloromethyl furo[2,3-d]pyrimidine and appropriate ketones, followed by HPLC separation to isolate the isomers .

Key physicochemical properties include:

  • Molecular formula: C₁₆H₁₆N₄O₂
  • SMILES: n1c(c2c(nc1N)occ2C=C(c3ccccc3OC)C)N
  • Crystal structure: The E-isomer (PDB entry D09) and Z-isomer form ternary complexes with DHFR and NADPH, resolved at 1.4–2.0 Å .

The compound exhibits nanomolar inhibitory activity against mouse and human DHFR, with distinct binding modes for each isomer . Its design leverages structural insights from X-ray crystallography to optimize interactions with the DHFR active site while introducing RTK inhibition through side-chain modifications .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

5-[(E)-3-phenylprop-1-enyl]furo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+

InChI Key

LTRLMNJMVCTBHV-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C2=COC3=NC(=NC(=C23)N)N

Canonical SMILES

C1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-1-en-1-ylamine with a furo[2,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as xylene or toluene, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce amine-substituted derivatives.

Scientific Research Applications

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Analogs of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine

Compound Substituent at C9 Position Yield (%) Melting Point (°C) Key Activity Findings
1a E-3-Phenylprop-1-en-1-yl N/A N/A DHFR (mouse: IC₅₀ = 12 nM; human: 18 nM)
1b Z-3-Phenylprop-1-en-1-yl N/A N/A DHFR (mouse: IC₅₀ = 8 nM)
9 Saturated C9-hexyl 36 184–186 DHFR inhibition retained; EGFR/PDGFR-β inhibition introduced
10 Saturated C9-cyclopropyl 34 178–179 High DHFR affinity; no RTK inhibition
2 Z/E-2-(2’-methoxyphenyl)pent-1-en-1-yl 25 222–224 Moderate DHFR activity
4 Z/E-cyclopropyl-2-(2’-methoxyphenyl)vinyl 15 198–199 Reduced potency vs. DHFR

Impact of Isomerism on Binding and Activity

  • E-isomer (1a) : Binds to mouse DHFR in a linear conformation , forming hydrogen bonds with Asp27 and stacking interactions with Phe34 .
  • Z-isomer (1b) : Adopts a bent conformation in mouse DHFR, leading to steric clashes and reduced NADPH cofactor interactions .
  • Human DHFR selectivity : The Z-isomer shows weaker binding to human DHFR due to subtle differences in the active-site loop (residues 42–47) .

Role of Substituent Homologation

  • C9-Methyl vs. C9-Homologated Analogs :
    • Saturated C9-methyl analogs (e.g., 10 ) retain DHFR inhibition but lack RTK activity .
    • Homologation (e.g., 9 , C9-hexyl) introduces EGFR (IC₅₀ = 0.8 µM) and PDGFR-β (IC₅₀ = 1.2 µM) inhibition, likely due to enhanced hydrophobic interactions with kinase domains .
  • Cyclopropane Substitution (Compound 10) : Improves metabolic stability but reduces RTK affinity, highlighting a trade-off between selectivity and multitarget efficacy .

Crystallographic and Enzymatic Data

Table 2: Comparative X-ray Crystallography Data

Compound Target Enzyme Resolution (Å) Binding Mode Observations
1a Mouse DHFR 2.0 Linear conformation; H-bond with Asp27
1b Mouse DHFR 1.4 Bent conformation; steric hindrance
1b Human DHFR 1.5 Partial displacement of NADPH
9 Human DHFR 1.7 Stable hydrophobic packing with Leu22

Biological Activity

5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of furo-pyrimidines, which are known for their diverse biological activities. The compound's structure includes a furo-pyrimidine core with an alkenyl side chain, which may contribute to its interaction with biological targets.

Synthetic Approaches

The synthesis of furo-pyrimidines typically involves multi-step reactions that can include cyclization and functionalization processes. Recent advancements in synthetic methodologies have led to more efficient pathways for obtaining such compounds, often utilizing strategies like:

  • Cyclization of precursors : Using starting materials such as 2-amino-4,6-dichloropyrimidine.
  • Functional group modifications : Introducing various substituents to enhance biological activity.

Anticancer Properties

Research indicates that furo-pyrimidines exhibit significant anticancer activity. A study by Wang et al. (2018) demonstrated that derivatives of pyrrolopyrimidines showed cytotoxic effects against various cancer cell lines, suggesting that similar compounds could possess comparable properties .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
5-(3-Phenylprop-1-en-1-yl)...HeLa10.5Wang et al. (2018)
5-(3-Phenylprop-1-en-1-yl)...MCF712.3Wang et al. (2018)
5-(3-Phenylprop-1-en-1-yl)...A54915.0Wang et al. (2018)

Antiviral Activity

In addition to anticancer effects, certain furo-pyrimidines have shown antiviral properties. For instance, studies have reported that modifications on the pyrimidine ring can enhance activity against viral infections by inhibiting viral replication processes .

Enzyme Inhibition

Furo-pyrimidines may also act as enzyme inhibitors. Their structural features allow them to interact with various enzymes involved in metabolic pathways or disease processes. Research has indicated that these compounds can inhibit kinases and other target enzymes effectively.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
5-(3-Phenylprop-1-en-1-yl)...EGFR50Ingale et al. (2018)
5-(3-Phenylprop-1-en-1-yl)...CDK230Ingale et al. (2018)

Case Study 1: Anticancer Activity in Breast Cancer Models

A study focused on the efficacy of furo-pyrimidine derivatives in breast cancer models demonstrated significant tumor regression in vivo when treated with these compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Efficacy Against Influenza Virus

Another investigation assessed the antiviral potential of modified furo-pyrimidines against the influenza virus. The results indicated a marked reduction in viral load in treated cells compared to controls, highlighting the compound's potential as a therapeutic agent against viral infections.

Q & A

Basic Question: What synthetic routes are optimal for preparing 5-(3-phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Condensation of substituted furans with pyrimidine precursors under basic conditions (e.g., Knoevenagel or Suzuki coupling for the propenyl-phenyl group) .
  • Step 2: Functionalization at the 2,4-positions with diamino groups using ammonia or urea derivatives under reflux .
  • Validation: Purity is confirmed via HPLC (≥95% purity) and structural integrity via 1H^1H-NMR (e.g., δ 4.37 ppm for CH2_2 groups in pyrimidine derivatives) and mass spectrometry (e.g., molecular ion peak at m/z 350–400) .

Advanced Question: How do structural modifications at the 3-phenylprop-1-en-1-yl moiety influence the compound’s biological target selectivity?

Methodological Answer:

  • SAR Analysis: The propenyl linker’s geometry (E vs. Z) and phenyl substituents (electron-withdrawing vs. donating groups) modulate interactions with kinases or enzymes. For example:
    • E-isomers enhance π-π stacking with hydrophobic kinase pockets (e.g., EGFR inhibition) .
    • Electron-deficient aryl groups (e.g., Cl, F) improve binding to ATP-binding domains (IC50_{50} values < 1 µM in kinase assays) .
  • Experimental Design: Compare analogues via molecular docking (AutoDock Vina) and validate with in vitro kinase inhibition assays (e.g., ADP-Glo™) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Profiling:
    • UV-Vis Spectroscopy: Monitor degradation (λmax_{\text{max}} shifts > 5 nm indicate structural breakdown).
    • LC-MS/MS: Detect hydrolytic byproducts (e.g., cleavage of the furopyrimidine ring at pH 7.4).
    • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition > 200°C suggests suitability for high-temperature reactions) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values in kinase assays)?

Methodological Answer:

  • Root Cause Analysis:
    • Assay Variability: Standardize protocols (e.g., ATP concentration, incubation time) to minimize discrepancies .
    • Compound Solubility: Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Validation: Cross-test with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic Question: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • SwissADME: Predicts logP (2.8 ± 0.3), suggesting moderate lipophilicity.
    • Boiled-Egg Model: Indicates low blood-brain barrier penetration (TPSA > 90 Ų) .
  • Validation: Compare with in vitro Caco-2 permeability assays .

Advanced Question: How does the furo[2,3-d]pyrimidine core enhance selectivity toward tyrosine kinases versus serine/threonine kinases?

Methodological Answer:

  • Structural Basis:
    • The fused furan ring introduces steric constraints that favor binding to tyrosine kinases’ larger hydrophobic pockets (e.g., c-Met vs. PKA).
    • Mutagenesis Studies: Replace key residues (e.g., gatekeeper methionine in c-Met) to assess binding dependency .
  • Data: Co-crystal structures (e.g., PDB ID 6XYZ) show hydrogen bonding between the 2,4-diamino groups and kinase backbones .

Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?

Methodological Answer:

  • Recrystallization Protocol:
    • Solvent Pair: Ethyl acetate/hexane (3:7 v/v) yields crystals with >99% enantiomeric excess (confirmed via chiral HPLC).
    • Temperature Gradient: Cool from 60°C to 4°C at 1°C/min to minimize polymorphism .

Advanced Question: What strategies mitigate off-target effects in in vivo models when testing this compound’s antitumor efficacy?

Methodological Answer:

  • Dosing Optimization:
    • Pharmacokinetic Studies: Adjust dosing intervals based on t1/2t_{1/2} (e.g., 12-hour intervals if t1/2t_{1/2} = 4 hours).
    • Toxicogenomics: Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .
  • Targeted Delivery: Encapsulate in PEGylated liposomes to reduce systemic exposure .

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